molecular formula C11H14BrNO4S B2929832 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid CAS No. 926199-51-1

4-Bromo-3-(tert-butylsulfamoyl)benzoic acid

Cat. No. B2929832
CAS RN: 926199-51-1
M. Wt: 336.2
InChI Key: RZNBWQJNZUAACD-UHFFFAOYSA-N
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Description

“4-Bromo-3-(tert-butylsulfamoyl)benzoic acid” is a chemical compound with the molecular formula C11H14BrNO4S . It has a molecular weight of 336.21 . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) . This code provides a specific description of the molecule’s structure. For a visual representation, it would be best to use a molecular visualization tool with this InChI code.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The average mass is 257.124 Da and the monoisotopic mass is 256.009888 Da . For more specific physical and chemical properties such as solubility, melting point, and boiling point, it would be best to refer to a detailed chemical database .

Scientific Research Applications

Synthesis and Molecular Structure

4-Bromo-3-(tert-butylsulfamoyl)benzoic acid serves as a versatile intermediate in organic synthesis. For instance, compounds structurally related to 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid, such as 3-bromo-2-(tert-butylsulfonyl)-1-propene, have shown utility in multi-coupling reactions. These compounds can react with various electrophiles to yield highly functionalized sulfones, which are pivotal in synthesizing enones or dienones, demonstrating their versatility in organic synthesis (Auvray, Knochel, & Normant, 1985).

Molecular Electronics

Aryl bromides, including compounds similar to 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid, are essential building blocks for molecular electronics. They serve as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their significance in developing molecular electronic devices (Stuhr-Hansen et al., 2005).

Photoaffinity Labeling

Compounds derived from 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid have been used in synthesizing photoaffinity labels. These labels can be attached to biochemically relevant agents, providing a tool for studying biological systems and protein interactions. The ability to generate carbenes upon irradiation makes these compounds valuable in biochemical research (Nassal, 1983).

Material Science

In material science, derivatives of 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid are used in the modification of metal-organic frameworks (MOFs). These modifications introduce various functional groups into the MOF structure, enhancing their utility for applications such as gas storage, catalysis, and drug delivery. The ability to perform multiple chemical modifications on a single MOF framework underscores the adaptability and potential of these materials (Garibay, Wang, Tanabe, & Cohen, 2009).

Catalysis

4-Bromo-3-(tert-butylsulfamoyl)benzoic acid-related compounds play a role in catalysis, facilitating the synthesis of various organic molecules. Their involvement in oxidation reactions and the ability to catalyze the formation of cyclic compounds through annulation reactions highlight their importance in organic synthesis and the development of new catalytic methods (Yar, McGarrigle, & Aggarwal, 2009).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This compound might not have a known pharmacological use .

Safety and Hazards

This compound has a GHS07 pictogram, indicating that it can cause certain health hazards . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-bromo-3-(tert-butylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNBWQJNZUAACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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